3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione
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Overview
Description
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining indole, quinazoline, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling and subsequent cyclization to form the pyrrolidine ring. Key steps include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Synthesis: The quinazoline moiety can be prepared through the condensation of anthranilic acid with formamide or through the Pinner reaction involving ortho-aminoaryl nitriles.
Coupling and Cyclization: The indole and quinazoline intermediates are coupled using a suitable linker, followed by cyclization under basic or acidic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the quinazoline moiety.
Substitution: Substituted derivatives at the dimethylamino group.
Scientific Research Applications
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of indole, quinazoline, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H25N5O3/c1-29(2)9-10-32-24-26-12-15-8-7-14(11-19(15)27-24)20-21(23(31)28-22(20)30)17-13-25-18-6-4-3-5-16(17)18/h3-8,11-13,16,18,20-21,25H,9-10H2,1-2H3,(H,28,30,31) |
InChI Key |
CPSWXPMATKJINE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC=C2C=CC(=CC2=N1)C3C(C(=O)NC3=O)C4=CNC5C4C=CC=C5 |
Origin of Product |
United States |
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